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Compound of Interest

Compound Name: 1,1-Diphenylethane

Cat. No.: B1196317

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,1-
Diphenylethane, a fundamental building block in organic synthesis and medicinal chemistry.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering valuable reference data for compound identification,

purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for 1,1-Diphenylethane is Ci4H14 with a molecular weight of 182.26
g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

The proton NMR spectrum of 1,1-Diphenylethane provides characteristic signals for the
aromatic, methine, and methyl protons.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic protons
7.30-7.15 m 10H
(CeH5s)
4.15 q 1H Methine proton (-CH)
1.65 d 3H Methyl protons (-CHs)

13C NMR (Carbon-13) NMR Data

The 13C NMR spectrum confirms the presence of the distinct carbon environments within the

1,1-Diphenylethane molecule.[1]

Chemical Shift (6) ppm

Assignment

145.9 Quaternary aromatic carbons (C)
128.5 Aromatic methine carbons (-CH)
127.8 Aromatic methine carbons (-CH)
125.9 Aromatic methine carbons (-CH)
50.5 Methine carbon (-CH)
21.8 Methyl carbon (-CHs)

Infrared (IR) Spectroscopy

The infrared spectrum of 1,1-Diphenylethane displays characteristic absorption bands

corresponding to the vibrations of its functional groups.
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Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch
2970 - 2850 Strong Aliphatic C-H Stretch
1600, 1495, 1450 Medium-Strong Aromatic C=C Bending

C-H Out-of-plane Bending

760, 700 Strong )
(monosubstituted benzene)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 1,1-Diphenylethane results in a characteristic

fragmentation pattern.

m/z Relative Intensity Assignment

182 Moderate [M]* (Molecular lon)
167 High [M - CHs]*

105 Base Peak [CsHo]*

91 Moderate [C7H L]* (Tropylium ion)
77 Moderate [CeHs]* (Phenyl ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific instrument parameters may vary.

NMR Spectroscopy (*H and **C)

o Sample Preparation: A solution of 1,1-diphenylethylene (a precursor that can be
hydrogenated to 1,1-diphenylethane) is prepared in a suitable deuterated solvent (e.g.,
CeDs) inside a J. Young valve NMR tube within a glovebox to ensure an inert atmosphere.[2]
Tetramethylsilane (TMS) is used as an internal standard.[2]
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Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer, such as a Bruker
AV400, AV500, or AV600 model.[2]

Data Acquisition for *H NMR: The spectrometer is set to the appropriate frequency for proton
detection. A standard pulse sequence is used to acquire the free induction decay (FID). Key
parameters include the spectral width, acquisition time, and relaxation delay.

Data Acquisition for 13C NMR: The spectrometer is tuned to the carbon-13 frequency. A
proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for
each unique carbon atom. A larger number of scans is generally required for 3C NMR due to
the low natural abundance of the 13C isotope.

Data Processing: The acquired FIDs are Fourier transformed to produce the NMR spectra.
Phase and baseline corrections are applied, and the chemical shifts are referenced to the
internal standard (TMS at O ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 1,1-Diphenylethane, the neat liquid is placed
as a thin film between two salt plates (e.g., NaCl or KBr).

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to
subtract any atmospheric and instrumental interferences.

Sample Spectrum: The prepared salt plates with the sample are placed in the spectrometer's
sample holder, and the infrared spectrum is recorded. The instrument passes a beam of
infrared radiation through the sample and measures the amount of light absorbed at each
wavelength.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction: A small amount of the 1,1-Diphenylethane sample is introduced into
the mass spectrometer, typically via a direct insertion probe or after separation by gas
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chromatography (GC-MS).[1]

« lonization: Electron lonization (El) is a common method for volatile compounds like 1,1-
Diphenylethane. The sample molecules in the gas phase are bombarded with a high-energy
electron beam (typically 70 eV), causing the ejection of an electron and the formation of a
positively charged molecular ion (M*).

e Mass Analysis: The resulting ions (the molecular ion and any fragment ions formed by its
decomposition) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier or other detector records the abundance of ions at each m/z
value.

o Data Processing: The detector signal is processed to generate a mass spectrum, which is a
plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 1,1-Diphenylethane.
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Caption: General workflow for spectroscopic analysis of 1,1-Diphenylethane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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